molecular formula C18H19N3O5S B2485254 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 955758-86-8

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No. B2485254
CAS RN: 955758-86-8
M. Wt: 389.43
InChI Key: ZKDRBWHTMOHQSO-UHFFFAOYSA-N
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Description

Benzothiazole and benzodioxole derivatives are important in medicinal chemistry due to their diverse biological activities. These compounds have been extensively studied for their potential in treating various diseases due to their promising pharmacological profiles.

Synthesis Analysis

The synthesis of benzothiazole and benzodioxole derivatives generally involves condensation reactions, cyclization, and substitutions. For instance, the synthesis of benzodifuranyl derivatives has been achieved through reactions involving key intermediates under specific conditions to yield compounds with significant yields (Abu‐Hashem et al., 2020).

Molecular Structure Analysis

The molecular structures of these compounds are elucidated using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry. These analytical techniques provide detailed information about the molecular framework and substituent effects on the core structure (Bhaskar et al., 2019).

Chemical Reactions and Properties

Benzothiazole and benzodioxole derivatives undergo various chemical reactions, including oxidation, reduction, and further cyclization, affecting their chemical and pharmacological properties. These reactions are crucial for modifying and optimizing the biological activity of these compounds (Mahran et al., 1983).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are determined through various analytical techniques. These properties are important for understanding the compound's behavior in biological systems (Chai et al., 2013).

Chemical Properties Analysis

The chemical properties of benzothiazole and benzodioxole derivatives, such as reactivity towards different chemical agents and stability under various conditions, are studied to assess their suitability for drug development. These properties influence the pharmacokinetics and pharmacodynamics of the compounds (Tanaka et al., 2001).

Scientific Research Applications

Antibacterial Applications

  • Compounds similar to 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were assessed for their cytotoxic activity against mammalian Vero cell line, indicating non-cytotoxic concentrations at antibacterial activity levels. The study discusses the synthesis, spectral studies, and quantitative structure–activity relationships of these compounds (Palkar et al., 2017).

Antimicrobial and Anti-Proliferative Activities

  • Thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, similar in structure to the compound , have been synthesized and evaluated for their antimicrobial and antiproliferative activities. These compounds showed significant biological properties as antimicrobial and antiproliferative agents, with some displaying promising inhibitory effects against HCT-116 cancer cells (Mansour et al., 2020).

properties

IUPAC Name

2-(1,3-benzodioxole-5-carbonylamino)-N-(2-methoxyethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-24-7-6-19-17(23)11-3-5-14-15(11)20-18(27-14)21-16(22)10-2-4-12-13(8-10)26-9-25-12/h2,4,8,11H,3,5-7,9H2,1H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDRBWHTMOHQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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